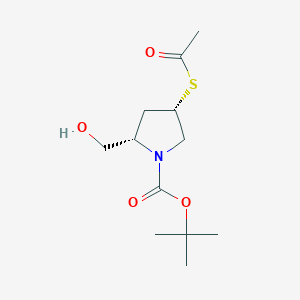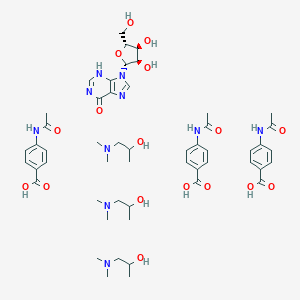
イソプリノシン
概要
説明
イノシン・プラノベクスは、イノシンとジメプラノール・アセドベン(アセトアミド安息香酸とジメチルアミノイソプロパノールの塩)を1:3の比率で組み合わせたものです . この化合物は、主にヨーロッパ諸国で、風邪などの急性ウイルス感染症の治療に使用されてきました .
2. 製法
合成経路と反応条件: イノシン・プラノベクスは、イノシンとアセトアミド安息香酸、ジメチルアミノイソプロパノールを組み合わせることで合成されます。反応は一般的に、これらの成分間の塩形成を伴います。 イノシン・プラノベクスとその成分を分離するための最適な溶媒系には、クロロホルム、メタノール、トルエン、10%アンモニア溶液が、6:5:1:0.1の体積比で含まれます .
工業的製造方法: イノシン・プラノベクスの工業的製造には、実験室での調製と同じ原理を用いた大規模合成が伴います。このプロセスは、収率と純度が最適化されており、最終製品が医薬品基準を満たすことを保証します。 その後、化合物は臨床使用のために経口剤形に処方されます .
科学的研究の応用
Inosine pranobex has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying nucleoside analogs and their reactions.
Biology: Investigated for its effects on cellular metabolism and immune response.
Medicine: Widely used for its antiviral and immunomodulatory properties.
Industry: Utilized in the production of antiviral medications and immunostimulants.
作用機序
イノシン・プラノベクスは、複数の機序を通じて効果を発揮します。
免疫調節: T細胞の機能とサイトカイン産生を強化することにより、細胞性免疫プロセスを刺激します. これにより、ナチュラルキラー細胞および免疫システムの他の成分の活性が高まります。
抗ウイルス特性: この化合物は、細胞レベルでの転写および翻訳プロセスを阻害することにより、ウイルスRNAの合成を阻害します. これにより、体内のウイルスの増殖と拡散が遅くなります。
6. 類似の化合物との比較
イノシン・プラノベクスは、免疫調節効果と抗ウイルス効果の両方を提供する、イノシンとジメプラノール・アセドベンの組み合わせが特徴です。類似の化合物には以下が含まれます。
イノシン: 免疫調節特性を持つヌクレオシド。
ジメチルアミノイソプロパノール: さまざまな医薬品製剤で使用される免疫賦活剤。
アセトアミド安息香酸: いくつかの抗ウイルス薬および免疫調節薬の成分。
イノシン・プラノベクスは、その相乗効果により際立っており、個々の成分の特性を組み合わせて、より強力な治療効果を発揮します .
生化学分析
Biochemical Properties
Isoprinosine is known to enhance T-cell lymphocyte proliferation and the activity of natural killer cells . It increases in vitro T cell function and macrophage activity . It induces the appearance of T cell markers and enhances the lymphocyte response to mitogens . This property is due to the synthesis of a mitogenic helper factor by isoprinosine-treated lymphocytes, probably interleukin 2 .
Cellular Effects
In vivo, Isoprinosine increases antibody formation, T cell functions, and macrophage activity . It restores T cell immunosuppression in post-radiotherapy cancer patients and the lymphocyte response to mitogens in cancer . It potentiates the antiviral and antitumor activity of interferon .
Molecular Mechanism
Isoprinosine impacts the host’s immune system by enhancing T-cell lymphocyte proliferation and the activity of natural killer cells, increasing levels of pro-inflammatory cytokines, and thereby restoring deficient responses in immunosuppressed patients . At the same time, it has been shown that it can affect viral RNA levels and hence inhibit the growth of several viruses .
Temporal Effects in Laboratory Settings
Isoprinosine has been observed to have a beneficial effect in various viral diseases like subacute sclerosing panencephalitis, cutaneous herpes, and aphthous stomatitis, influenza challenge, cytomegalovirus hepatitis, Reiter Syndrome, and possibly warts . Clinical improvement has been observed two to six weeks after the onset of treatment .
Dosage Effects in Animal Models
While specific dosage effects in animal models are not mentioned in the available literature, Isoprinosine has been shown to delay the early appearance of autoimmunity and the early tumor development of interferon-treated NZB-NZW mice, suggesting a potential benefit in autoimmune syndromes .
Metabolic Pathways
Inosine, an essential metabolite for purine biosynthesis and degradation, can be metabolized into hypoxanthine, xanthine, and uric acid . It also acts as a bioactive molecule that regulates RNA editing, metabolic enzyme activity, and signaling pathways .
Transport and Distribution
Cell membrane transport of inosine is mediated by equilibrative and concentrative nucleoside transporters . Inosine functions are mediated in receptor-dependent or–independent manners .
準備方法
Synthetic Routes and Reaction Conditions: Inosine pranobex is synthesized by combining inosine with acetamidobenzoic acid and dimethylaminoisopropanol. The reaction typically involves the formation of a salt between these components. The optimal solvent system for the separation of inosine pranobex and its components includes chloroform, methanol, toluene, and 10% ammonia solution in a 6:5:1:0.1 volume ratio .
Industrial Production Methods: Industrial production of inosine pranobex involves large-scale synthesis using the same principles as the laboratory preparation. The process is optimized for yield and purity, ensuring that the final product meets pharmaceutical standards. The compound is then formulated into oral dosage forms for clinical use .
化学反応の分析
反応の種類: イノシン・プラノベクスは、以下を含むさまざまな化学反応を起こします。
酸化: イノシンは酸化されて尿酸を生成します。
還元: この化合物は、特定の条件下で還元反応を起こす可能性があります。
置換: イノシン・プラノベクスは、特にアミノ基を含む置換反応に関与することができます。
一般的な試薬と条件:
酸化剤: 過マンガン酸カリウムまたは過酸化水素など。
還元剤: 水素化ホウ素ナトリウムなど。
置換試薬: ハロゲンまたはその他の求核剤など。
主要な生成物:
酸化: 尿酸。
還元: イノシンとその成分の還元型。
置換: イノシン・プラノベクスのさまざまな置換誘導体。
4. 科学研究への応用
イノシン・プラノベクスは、幅広い科学研究に応用されています。
類似化合物との比較
Inosine pranobex is unique due to its combination of inosine and dimepranol acedoben, which provides both immunomodulatory and antiviral effects. Similar compounds include:
Inosine: A nucleoside with immunomodulatory properties.
Dimethylaminoisopropanol: An immunostimulant used in various pharmaceutical formulations.
Acetamidobenzoic acid: A component of several antiviral and immunomodulatory drugs.
Inosine pranobex stands out due to its synergistic effects, combining the properties of its individual components to provide a more potent therapeutic effect .
特性
IUPAC Name |
4-acetamidobenzoic acid;9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one;1-(dimethylamino)propan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4O5.3C9H9NO3.3C5H13NO/c15-1-4-6(16)7(17)10(19-4)14-3-13-5-8(14)11-2-12-9(5)18;3*1-6(11)10-8-4-2-7(3-5-8)9(12)13;3*1-5(7)4-6(2)3/h2-4,6-7,10,15-17H,1H2,(H,11,12,18);3*2-5H,1H3,(H,10,11)(H,12,13);3*5,7H,4H2,1-3H3/t4-,6-,7-,10-;;;;;;/m1....../s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLDCUKJMEKGGFI-QCSRICIXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN(C)C)O.CC(CN(C)C)O.CC(CN(C)C)O.CC(=O)NC1=CC=C(C=C1)C(=O)O.CC(=O)NC1=CC=C(C=C1)C(=O)O.CC(=O)NC1=CC=C(C=C1)C(=O)O.C1=NC2=C(C(=O)N1)N=CN2C3C(C(C(O3)CO)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(CN(C)C)O.CC(CN(C)C)O.CC(CN(C)C)O.CC(=O)NC1=CC=C(C=C1)C(=O)O.CC(=O)NC1=CC=C(C=C1)C(=O)O.CC(=O)NC1=CC=C(C=C1)C(=O)O.C1=NC2=C(C(=O)N1)N=CN2[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C52H78N10O17 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401021342 | |
| Record name | Inosine acedobene dimepranol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401021342 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1115.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
36703-88-5 | |
| Record name | Inosine pranobex [BAN:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036703885 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Inosine acedobene dimepranol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401021342 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Inosine, compound with (2-hydroxypropyl)dimethylammonium p-acetamidobenzoate (1:3) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.313 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | INOSINE PRANOBEX | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W1SO0V223F | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


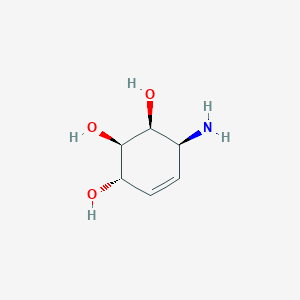
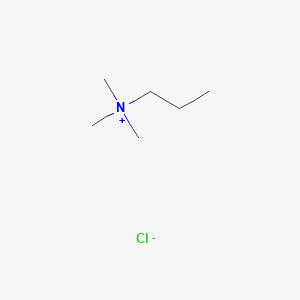
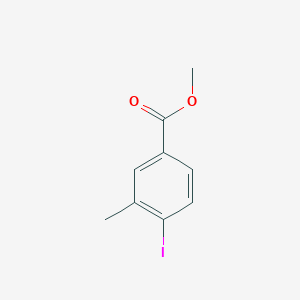
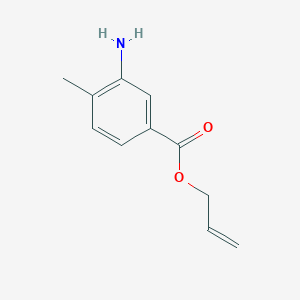
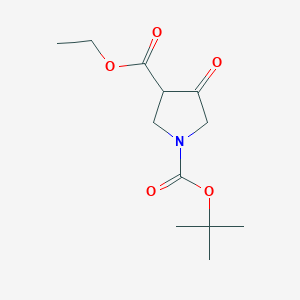
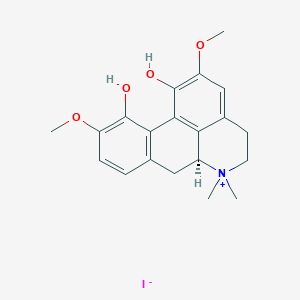
![1-(2,7-Dimethylpyrazolo[1,5-a]pyrimidin-6-yl)ethanone](/img/structure/B140383.png)
![2,10-Dimethoxy-6-methyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline-1,9-diol](/img/structure/B140385.png)
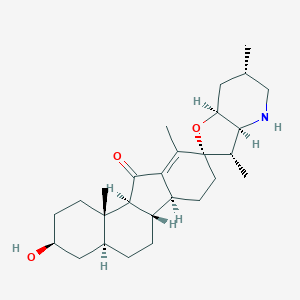

![(5R,6R)-6-[(1R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethoxy]-5-(4-fluorophenyl)-3-morpholinone](/img/structure/B140388.png)
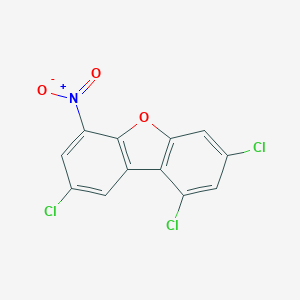
![2-[(1S)-1-[(1R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethoxy]-2-(4-fluorophenyl)-2-oxoethoxy]acetic Acid Methyl Ester](/img/structure/B140392.png)
